1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate
Brand Name: Vulcanchem
CAS No.: 3050-91-7
VCID: VC10211504
InChI: InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3
SMILES: CC(=O)OC1CS(=O)(=O)CC1OC(=O)C
Molecular Formula: C8H12O6S
Molecular Weight: 236.24 g/mol

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate

CAS No.: 3050-91-7

Cat. No.: VC10211504

Molecular Formula: C8H12O6S

Molecular Weight: 236.24 g/mol

* For research use only. Not for human or veterinary use.

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate - 3050-91-7

Specification

CAS No. 3050-91-7
Molecular Formula C8H12O6S
Molecular Weight 236.24 g/mol
IUPAC Name (4-acetyloxy-1,1-dioxothiolan-3-yl) acetate
Standard InChI InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3
Standard InChI Key PSPSJBDHUMRVKH-UHFFFAOYSA-N
SMILES CC(=O)OC1CS(=O)(=O)CC1OC(=O)C
Canonical SMILES CC(=O)OC1CS(=O)(=O)CC1OC(=O)C

Introduction

1,1-Dioxidotetrahydrothiophene-3,4-diyl diacetate, also known as 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate, is a chemical compound with the CAS number 3050-91-7. It is used as an intermediate in pharmaceutical and chemical synthesis. This compound is particularly noted for its role in forming various derivatives that have potential applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate typically involves the oxidation of tetrahydrothiophene derivatives followed by acetylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity.

Applications in Pharmaceutical and Chemical Synthesis

1,1-Dioxidotetrahydrothiophene-3,4-diyl diacetate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in a range of chemical reactions, making it useful for creating complex molecules with specific biological activities.

Biological Activity and Research Findings

While specific biological activities of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate itself are not widely reported, its derivatives have shown potential in various therapeutic areas. For instance, compounds derived from similar thiophene-based structures have been explored for their antimicrobial, antiviral, and anticancer properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator